molecular formula C3H2NNaO2S2 B13117221 Sodiumthiazole-5-sulfinate

Sodiumthiazole-5-sulfinate

Cat. No.: B13117221
M. Wt: 171.18 g/mol
InChI Key: ZVRHRSTYULFSHX-UHFFFAOYSA-M
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Description

Sodiumthiazole-5-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodiumthiazole-5-sulfinate, typically involves the reaction of thiazole derivatives with sulfur dioxide and a base. One common method is the reaction of thiazole with sodium metabisulfite under mild conditions to form this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Sodiumthiazole-5-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodiumthiazole-5-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its thiazole ring structure, which imparts specific reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C3H2NNaO2S2

Molecular Weight

171.18 g/mol

IUPAC Name

sodium;1,3-thiazole-5-sulfinate

InChI

InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-4-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1

InChI Key

ZVRHRSTYULFSHX-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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